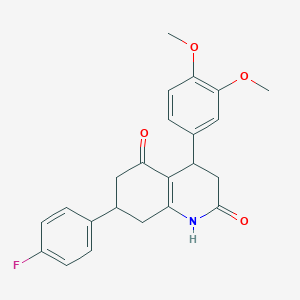
4-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a useful research compound. Its molecular formula is C23H22FNO4 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.15328635 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Characterization
Research on similar quinoline derivatives has focused on their molecular structure and spectroscopic characterization, including NLO (Non-Linear Optical) and NBO (Natural Bond Orbital) analyses. These studies provide insights into the electronic interactions, stabilization energies, and charge distributions within the molecules. Such analyses are crucial for understanding the biological potentials and corrosion inhibition properties of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photophysical Properties and ESIPT Mechanism
Quinoline derivatives have been studied for their excited-state intramolecular proton transfer (ESIPT) inspired properties. These compounds exhibit dual emissions and large Stokes shifts, with their emission properties depending on the solvent polarity. This characteristic is beneficial for the development of new fluorophores for bioimaging and sensing applications (Padalkar & Sekar, 2014).
OLED Applications
Quinoline derivatives have been investigated for their potential in organic light-emitting diode (OLED) applications. Studies have shown that certain quinoline-based molecules can emit standard-red fluorescence with satisfactory chromaticity, indicating their usefulness as standard-red light-emitting materials for OLED technology (Luo et al., 2015).
Anticancer Activity
The synthesis and biological evaluation of quinoline derivatives have shown that some of these compounds exhibit potent cytotoxicity against various tumor cell lines. Notably, certain derivatives have been found to induce cell cycle arrest in the G2/M phase accompanied by apoptosis, suggesting their potential as anticancer agents (Chen et al., 2013).
Synthetic Routes and Metabolites
Efficient synthetic routes have been developed for quinoline derivatives, facilitating the production of metabolites with potential therapeutic applications. These syntheses are crucial for the exploration of new drug candidates (Mizuno et al., 2006).
N-C Axial Chirality and Steric Discrimination
Research on quinoline derivatives with an ortho-fluoro substituent has provided insights into N-C axial chirality and the steric discrimination between hydrogen and fluorine atoms. These studies are significant for the design of chiral compounds with specific optical properties (Iida et al., 2019).
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO4/c1-28-20-8-5-14(11-21(20)29-2)17-12-22(27)25-18-9-15(10-19(26)23(17)18)13-3-6-16(24)7-4-13/h3-8,11,15,17H,9-10,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCUNGNROQLXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)

![4-[(4,6-dimethyl-2-pyrimidinyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5505803.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)

![(Morpholin-4-ylmethyl)[2-(pyridin-4-yl)ethyl]phosphinic acid](/img/structure/B5505820.png)


![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5505831.png)
![3-{hydroxy[(2-oxo-1-azepanyl)methyl]phosphoryl}propanoic acid](/img/structure/B5505832.png)
![4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5505859.png)
![1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5505875.png)
![3a,8b-Dihydroxy-2-phenyl-3-(2,2,2-trifluoroacetyl)indeno[1,2-b]furan-4-one](/img/structure/B5505883.png)
![5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE](/img/structure/B5505888.png)
